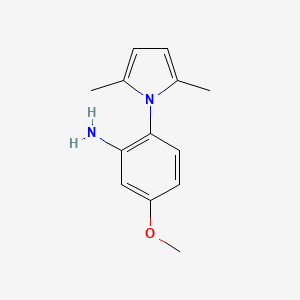

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine

Description

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine is an aromatic amine derivative featuring a 2,5-dimethylpyrrole substituent at the 2-position and a methoxy group at the 5-position of the phenyl ring.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)13-7-6-11(16-3)8-12(13)14/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMQNMJVMWGSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is reacted with an appropriate amine under acidic conditions to form the pyrrole ring . The reaction typically requires a catalytic amount of iron(III) chloride and is carried out in water, yielding N-substituted pyrroles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the applications of the compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxyphenylamine:

This compound is a chemical compound with the molecular formula and a molecular weight of 216.29 . It is also referred to as 2-(2,5-dimethylpyrrol-1-yl)-5-methoxyaniline .

Scientific Research Applications

While specific applications for this compound were not found within the search results, related compounds such as (4-Methoxy-phenyl)-(2-pyridin-2-YL-ethyl)-amine dihydrochloride and [2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride show potential in pharmacological and biochemical research.

(4-Methoxy-phenyl)-(2-pyridin-2-YL-ethyl)-amine dihydrochloride

This compound has potential applications in neuropharmacology due to the presence of a pyridine ring, possibly interacting with nicotinic acetylcholine receptors relevant to the central nervous system. Studies on derivatives of this compound have demonstrated significant binding affinity to nicotinic receptors, which can lead to enhanced cognitive function in animal models.

[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride

This compound has demonstrated antibacterial and antifungal activities. It has shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound also has potential as an anticancer agent by inhibiting kinases involved in cancer cell proliferation. It selectively inhibits PKMYT1, which regulates cell cycle progression and DNA damage response, leading to apoptosis in cancer cells.

Data Tables

The following data tables summarize the antimicrobial and anticancer properties of [2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride:

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| [2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine HCl | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| [2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine HCl | 0.69 |

| Other Analog | 4.1 |

Case Studies

The search results include case studies of pyrrole derivatives in treating malignancies:

- A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including a pyrrole derivative alongside conventional therapies.

- A cohort study of patients with non-small cell lung cancer indicated improved survival rates when treated with a pyrrole derivative as part of a combination therapy.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit enoyl ACP reductase and DHFR enzymes, which are crucial for bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties:

The following compounds share structural motifs with 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine, enabling comparative analysis:

Comparative Analysis:

Synthetic Accessibility :

- The target compound and Compound 19 both utilize 2,5-dimethylpyrrole but differ in coupling strategies. Compound 19 is synthesized rapidly (<10 min) via acid-catalyzed reactions, whereas the target compound’s synthesis (implied in ) may require more controlled conditions due to the methoxyphenylamine group’s sensitivity.

- The 1,3-propanediol derivatives emphasize scalable processes for industrial applications, contrasting with the academic focus on fluorescent pyrrole-carboxylates .

Spectroscopic Features :

- The 13C-NMR data for Compound 19 highlights the electronic influence of the dimethylpyrrole group (CH3 at 10.91 ppm), which could predict similar deshielding effects in the target compound’s NMR spectrum.

Functional Applications: Fluorescent pyrrole-carboxylates demonstrate that pyrrole derivatives with electron-withdrawing groups (e.g., esters) enhance optical properties. The target compound’s methoxy group (electron-donating) may instead favor solubility or coordination chemistry.

Crystallographic and Structural Insights :

- While the target compound lacks reported crystallographic data, analogs like the pyrrole-2-carboxylate ester were characterized using SHELX software , indicating that similar methods could resolve its structure.

Research Findings and Data Gaps

- Acid-catalyzed synthesis is efficient for pyrrole coupling, but amine-containing derivatives may require milder conditions to prevent decomposition.

- Unresolved Questions :

- Pharmacological or catalytic properties of the target compound remain unexplored in the provided evidence.

- Comparative solubility and stability data across analogs are lacking.

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxyphenylamine, a compound with the molecular formula C₁₃H₁₆N₂O and CAS number 340304-93-0, has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.29 g/mol |

| CAS Number | 340304-93-0 |

| MDL Number | MFCD02194462 |

| Hazard Classification | Irritant |

Antibacterial and Antitubercular Properties

Recent studies have highlighted the antibacterial and antitubercular properties of compounds related to this compound. A notable study synthesized a series of derivatives and evaluated their activity against various bacterial strains. The results indicated that many of these derivatives exhibited significant antibacterial effects, particularly against Mycobacterium tuberculosis and other Gram-positive bacteria .

Enzyme Inhibition Studies

Further investigations focused on the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. The synthesized compounds demonstrated strong binding interactions with these enzymes, suggesting potential therapeutic applications in treating bacterial infections and possibly cancer. Molecular docking studies revealed that these compounds could effectively fit into the active sites of the target enzymes, indicating a promising mode of action .

Case Studies

- Case Study on Antibacterial Activity : In a controlled laboratory setting, several derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli . The results showed inhibition zones ranging from 15 to 30 mm, demonstrating moderate to high antibacterial efficacy.

- Case Study on Antitubercular Activity : A derivative was tested in vitro against M. tuberculosis , showing a minimum inhibitory concentration (MIC) of 4 µg/mL. This suggests that the compound has potential as a lead for further development in antitubercular therapy .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to DHFR and enoyl ACP reductase, it disrupts essential metabolic pathways in bacteria, leading to cell death or growth inhibition. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail .

Research Findings Summary

Recent literature provides a comprehensive overview of the biological activity associated with this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine, and how is its purity validated?

- Methodological Answer : Synthesis typically involves cyclization reactions, as demonstrated in analogous pyrrole derivatives. For example, base-assisted cyclization of precursor hydroxy-pyrrolones with substituted anilines under reflux conditions (e.g., 1,4-dioxane or ethanol) can yield target compounds. Reaction optimization may require adjusting stoichiometric ratios of reagents and temperature gradients . Purity validation involves nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Melting point determination (e.g., 209–211°C for structurally similar compounds) further validates crystallinity .

Q. How can researchers assess the environmental fate of this compound in abiotic and biotic systems?

- Methodological Answer : Environmental fate studies should follow frameworks like Project INCHEMBIOL, which evaluates physical-chemical properties (e.g., logP, solubility), distribution in soil/water matrices, and biodegradation pathways. Laboratory experiments should include:

- Partitioning studies : Measure adsorption coefficients (e.g., Kd) using batch equilibrium tests with varying soil types.

- Biotic transformation : Incubate the compound with microbial consortia or enzyme extracts to track degradation metabolites via LC-MS/MS.

Long-term monitoring under controlled conditions (e.g., 4–6 years) is critical to identify persistent intermediates .

Q. What are the standard protocols for preliminary toxicity screening of this compound?

- Methodological Answer : Initial toxicity assessment should include:

- Cellular assays : Use MTT or resazurin-based viability tests on human cell lines (e.g., HepG2, HEK293) at concentrations ranging from 1 μM to 100 μM.

- Ecotoxicological models : Expose Daphnia magna or zebrafish embryos to sublethal doses (e.g., 0.1–10 mg/L) to evaluate acute toxicity (LC50/EC50) and teratogenicity.

- Oxidative stress markers : Quantify reactive oxygen species (ROS) generation and glutathione depletion via fluorometric assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproduct formation?

- Methodological Answer : Yield optimization requires systematic parameter screening:

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize transition states.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct accumulation.

Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate formation .

Q. What computational approaches are suitable for elucidating the compound’s reaction mechanisms and electronic properties?

- Methodological Answer :

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict reactivity sites.

- Molecular dynamics (MD) : Simulate solvent interactions and conformational stability under physiological conditions.

- Docking studies : Model binding affinities with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in experimental data, such as inconsistent toxicity results across studies?

- Methodological Answer : Apply comparative analysis frameworks:

- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., cell line heterogeneity, exposure duration).

- Dose-response recalibration : Normalize datasets using benchmark dose (BMD) modeling to account for threshold variability.

- Mechanistic validation : Use CRISPR-edited cell models to isolate specific pathways (e.g., apoptosis vs. necrosis) implicated in conflicting results .

Q. What methodologies are recommended for modeling long-term ecological impacts of this compound under realistic environmental conditions?

- Methodological Answer : Implement tiered risk assessment models:

- Tier 1 : Use fugacity models (e.g., EQC, SimpleBox) to predict regional distribution based on physicochemical properties.

- Tier 2 : Conduct microcosm/mesocosm experiments to simulate compound interactions with multispecies communities (e.g., algae, invertebrates).

- Tier 3 : Apply probabilistic frameworks (e.g., Monte Carlo simulations) to integrate uncertainty in exposure scenarios and species sensitivity distributions (SSDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.